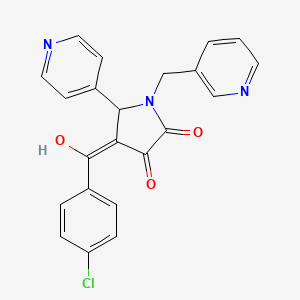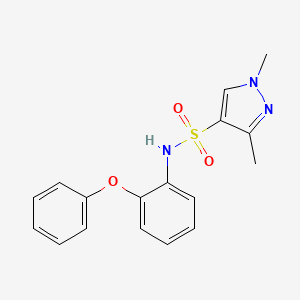![molecular formula C21H25N3O3 B5293655 N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5293655.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide, commonly known as AMPT, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent inhibitor of the enzyme tryptophan hydroxylase, which is responsible for the synthesis of serotonin in the brain. AMPT has been used in scientific research to investigate the role of serotonin in various physiological and behavioral processes.
作用机制
AMPT works by inhibiting the enzyme tryptophan hydroxylase, which is responsible for the synthesis of serotonin in the brain. This results in a decrease in serotonin levels, which can have a wide range of effects on physiological and behavioral processes.
Biochemical and Physiological Effects:
The effects of AMPT on serotonin levels can have a wide range of biochemical and physiological effects. For example, serotonin is involved in the regulation of mood, appetite, sleep, and circadian rhythms. Therefore, depletion of serotonin levels by AMPT can lead to changes in these processes. Studies have also shown that AMPT can affect the activity of other neurotransmitters, such as dopamine and norepinephrine.
实验室实验的优点和局限性
One advantage of using AMPT in scientific research is that it allows researchers to investigate the role of serotonin in various physiological and behavioral processes. However, one limitation is that the effects of AMPT on serotonin levels can be variable and depend on factors such as dose and timing of administration. Additionally, the effects of AMPT may be confounded by the effects of other neurotransmitters, such as dopamine and norepinephrine.
未来方向
There are several future directions for research involving AMPT. One area of interest is the role of serotonin in the regulation of social behavior. Studies have shown that serotonin depletion by AMPT can lead to changes in social behavior, such as decreased social interaction and increased aggression. Further research is needed to understand the underlying mechanisms of these effects and how they may be relevant to human behavior.
Another area of interest is the use of AMPT as a tool for investigating the role of serotonin in psychiatric disorders such as depression and anxiety. Studies have shown that serotonin levels are altered in these disorders, and AMPT may be a useful tool for investigating the underlying mechanisms.
Finally, there is interest in developing new compounds that can selectively target tryptophan hydroxylase and modulate serotonin levels in a more specific and controlled manner. This could lead to the development of new treatments for psychiatric disorders and other conditions that are influenced by serotonin levels.
Conclusion:
In conclusion, AMPT is a chemical compound that has been extensively used in scientific research to investigate the role of serotonin in various physiological and behavioral processes. It works by inhibiting the enzyme tryptophan hydroxylase, which is responsible for the synthesis of serotonin in the brain. While there are limitations to its use, AMPT has provided valuable insights into the role of serotonin in human behavior and may lead to the development of new treatments for psychiatric disorders.
合成方法
AMPT can be synthesized by reacting 2-methoxy-3-methylbenzoic acid with acetyl chloride to form the corresponding acetyl derivative. This intermediate is then reacted with 1-(4-chlorophenyl)piperazine in the presence of a base to form the final product.
科学研究应用
AMPT has been used in numerous scientific studies to investigate the role of serotonin in various physiological and behavioral processes. For example, it has been used to study the effects of serotonin depletion on mood, cognition, and social behavior. AMPT has also been used to investigate the role of serotonin in the regulation of appetite, sleep, and circadian rhythms.
属性
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-7-6-8-17(20(15)27-3)21(26)22-18-9-4-5-10-19(18)24-13-11-23(12-14-24)16(2)25/h4-10H,11-14H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLDLXUJDQMYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide](/img/structure/B5293574.png)


![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-cyclohexylpiperazine](/img/structure/B5293594.png)
![3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-2-pyridinamine](/img/structure/B5293600.png)
![1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B5293608.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5293611.png)
![3-methyl-8-(6-methyl-2-propyl-4-pyrimidinyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5293622.png)
![methyl 2-[3-benzoyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5293634.png)
![1'-[(3-methylquinoxalin-2-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5293638.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5293659.png)

![1'-[(5-methyl-2-furyl)methyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5293671.png)
![2-{2-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenoxy}acetamide](/img/structure/B5293679.png)